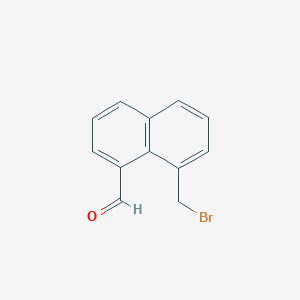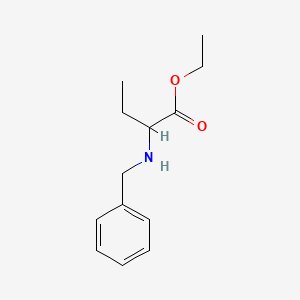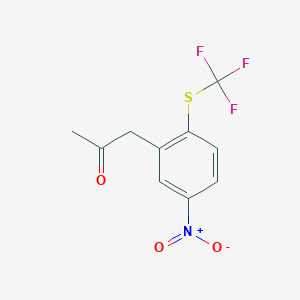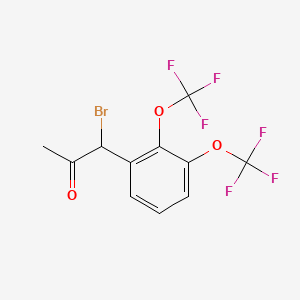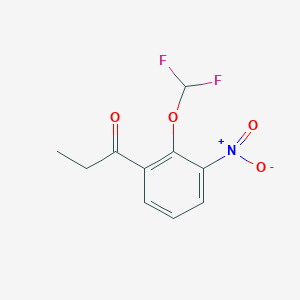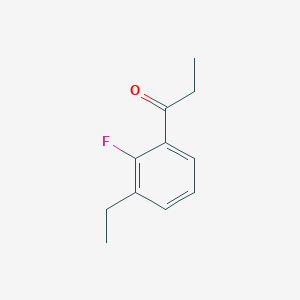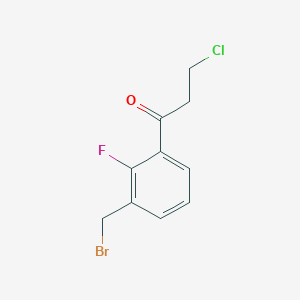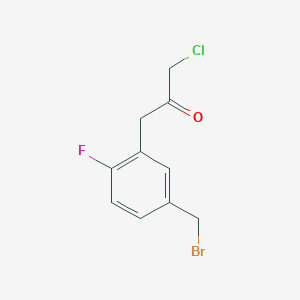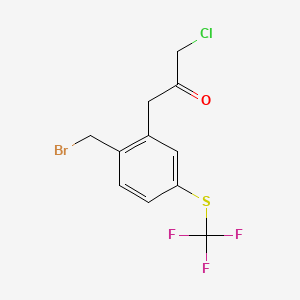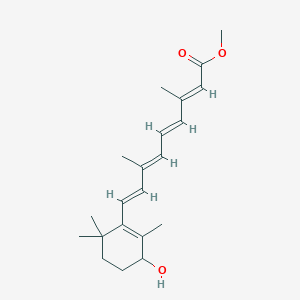
4-Hydroxyretinoic Acid Methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinoic acid, 4-hydroxy-, methyl ester is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its significant role in various biological processes, including cell differentiation, proliferation, and apoptosis. It is widely studied for its potential therapeutic applications in dermatology and oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid, 4-hydroxy-, methyl ester typically involves the esterification of retinoic acid. One common method is the reaction of retinoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of retinoic acid derivatives often involves microbial metabolic engineering. For instance, engineered strains of Escherichia coli can be used to produce retinoids, including retinoic acid and its derivatives, through a two-phase culture system. This method involves the expression of specific enzymes that catalyze the conversion of β-carotene to retinoic acid derivatives .
化学反応の分析
Types of Reactions
Retinoic acid, 4-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar metabolites, such as 4-oxo-retinoic acid.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include 4-oxo-retinoic acid, retinoic acid, and various substituted retinoic acid derivatives.
科学的研究の応用
Retinoic acid, 4-hydroxy-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: The compound is studied for its role in cell differentiation and development.
Medicine: It has potential therapeutic applications in treating skin disorders, such as acne and psoriasis, and certain types of cancer.
Industry: Retinoic acid derivatives are used in the cosmetic industry for their anti-aging properties
作用機序
The mechanism of action of retinoic acid, 4-hydroxy-, methyl ester involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding alters the conformation of the receptors, leading to the regulation of gene transcription. The compound influences various molecular pathways, including those involved in cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
Retinoic acid: The parent compound, known for its role in embryonic development and immune function.
Retinol: The alcohol form of vitamin A, used in various cosmetic and therapeutic applications.
Retinaldehyde: An intermediate in the biosynthesis of retinoic acid, with applications in dermatology.
Uniqueness
Retinoic acid, 4-hydroxy-, methyl ester is unique due to its specific hydroxylation and esterification, which confer distinct chemical properties and biological activities. These modifications can enhance its stability and bioavailability compared to other retinoids .
特性
CAS番号 |
38030-59-0 |
|---|---|
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
methyl (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14,19,22H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ |
InChIキー |
RLAYPMFOLMBAIN-XPSLGPGOSA-N |
異性体SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C |
正規SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



